

## Istaroxime Demonstrates Significant Lusitropic Effects Over Placebo in Clinical Trials

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Compound of Interest		
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For researchers, scientists, and drug development professionals, emerging clinical data provides compelling evidence for the lusitropic (myocardial relaxation) properties of Istaroxime, a novel intravenous agent, when compared against placebo in patients with acute heart failure. Clinical studies have consistently shown that Istaroxime improves key parameters of diastolic function, offering a potential new therapeutic avenue for a condition with limited treatment options.

Istaroxime, a first-in-class agent, exhibits a unique dual mechanism of action. It inhibits the Na+/K+-ATPase pump and activates the sarcoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][2][3] This dual action not only enhances myocardial contractility (inotropic effect) but also promotes more efficient calcium reuptake into the sarcoplasmic reticulum during diastole, leading to improved cardiac relaxation (lusitropic effect).[1][2]

# Quantitative Analysis of Lusitropic and Hemodynamic Effects

Data from key clinical trials, including the HORIZON-HF and SEISMiC studies, provide a quantitative comparison of Istaroxime's effects versus placebo. These findings are summarized in the tables below.

#### Table 1: Lusitropic Effects of Istaroxime vs. Placebo



Parameter	Istaroxime Dose	Mean Change from Baseline (± SD/SE)	Placebo Mean Change from Baseline (± SD/SE)	P-value	Study
Pulmonary Capillary Wedge Pressure (PCWP) (mmHg)	0.5 μg/kg/min (6h)	-3.2 ± 6.8	0.0 ± 3.6	<0.05	HORIZON- HF[4]
1.0 μg/kg/min (6h)	-3.3 ± 5.5	0.0 ± 3.6	<0.05	HORIZON- HF[4]	
1.5 μg/kg/min (6h)	-4.7 ± 5.9	0.0 ± 3.6	<0.05	HORIZON- HF[4]	
Combined Doses (6h)	-3.7	-0.2	0.001	HORIZON- HF[5]	
Left Ventricular End-Diastolic Volume (LVEDV) (mL)	1.5 μg/kg/min (6h)	-14.1 ± 26.3	+3.9 ± 32.4	0.02	HORIZON- HF[1]
Istaroxime Group (24h)	-6.5 ± 4.9	+5.6 ± 4.8	0.061	SEISMiC[1]	
E/e' Ratio	0.5 μg/kg/min (24h)	-4.55 ± 4.75	-1.55 ± 4.11	0.029	NCT0261744 6[1]
1.0 μg/kg/min (24h)	-3.16 ± 2.59	-1.08 ± 2.72	0.009	NCT0261744 6[1]	

Table 2: Hemodynamic Effects of Istaroxime vs. Placebo



Parameter	Istaroxime Dose	Mean Change from Baseline (± SD/SE)	Placebo Mean Change from Baseline (± SD/SE)	P-value	Study
Systolic Blood Pressure (SBP) (mmHg)	1.0 μg/kg/min (6h)	+9.2	+2.1	0.008	HORIZON- HF[5]
1.5 μg/kg/min (6h)	-	-	<0.001	HORIZON- HF[1]	
Istaroxime Group (6h)	+12.3 ± 1.71	+7.5 ± 1.64	0.045	SEISMIC[6]	_
Heart Rate (beats/min)	0.5 μg/kg/min (6h)	Significant Decrease	-	0.008	HORIZON- HF[1]
1.0 μg/kg/min (6h)	Significant Decrease	-	0.02	HORIZON- HF[1]	
1.5 μg/kg/min (6h)	Significant Decrease	-	0.006	HORIZON- HF[1]	_
Cardiac Index (L/min/m²)	1.5 μg/kg/min (6h)	Significant Increase	-	0.04	HORIZON- HF[1]
Istaroxime Group (24h)	+0.16 ± 0.1	-0.06 ± 0.1	0.016	SEISMIC[6]	

### **Experimental Protocols**

The validation of Istaroxime's lusitropic effects is supported by robust clinical trial methodologies.





### HORIZON-HF (Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent)

- Study Design: A phase II, randomized, double-blind, placebo-controlled, multicenter, doseescalation exploratory study.[7]
- Patient Population: 120 patients hospitalized with worsening heart failure and a left ventricular ejection fraction of ≤ 35%.[4]
- Intervention: Patients were randomized in a 3:1 ratio to receive a 6-hour intravenous infusion of Istaroxime at three different doses (0.5, 1.0, or 1.5 μg/kg/min) or a placebo.[4][7]
- Primary Endpoint: The primary efficacy endpoint was the change in pulmonary capillary wedge pressure (PCWP) from baseline to the end of the 6-hour infusion.[1][7]
- Key Assessments: Hemodynamic parameters were measured using a pulmonary artery catheter, and comprehensive 2-dimensional/Doppler and tissue Doppler echocardiography was performed at baseline and at 6 hours.[8]

## SEISMiC (Safety and Efficacy of Istaroxime in Patients with Acute Heart Failure-Related Pre-Cardiogenic Shock)

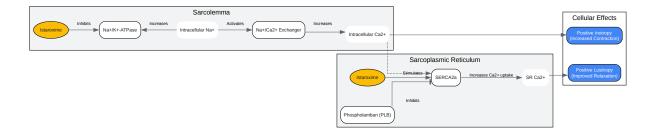
- Study Design: A pilot, multinational, multicenter, randomized, double-blind, placebocontrolled safety and efficacy study.[9]
- Patient Population: 60 patients with acute heart failure-related pre-cardiogenic shock, defined as a systolic blood pressure of <90 mmHg without hypoperfusion.[10]</li>
- Intervention: Patients were randomized to receive a 24-hour intravenous infusion of Istaroxime (1.0-1.5 μg/kg/min) or a placebo.[10]
- Primary Endpoint: The primary endpoint was the adjusted area under the curve (AUC) for the change in systolic blood pressure from baseline to 6 hours.[10]



• Key Assessments: Echocardiographic measurements were performed to assess cardiac function, including cardiac index, left atrial area, and left ventricular volumes.[6][10]

#### **Signaling Pathway and Experimental Workflow**

The lusitropic effect of Istaroxime is primarily mediated through its interaction with the SERCA2a protein complex in cardiomyocytes.

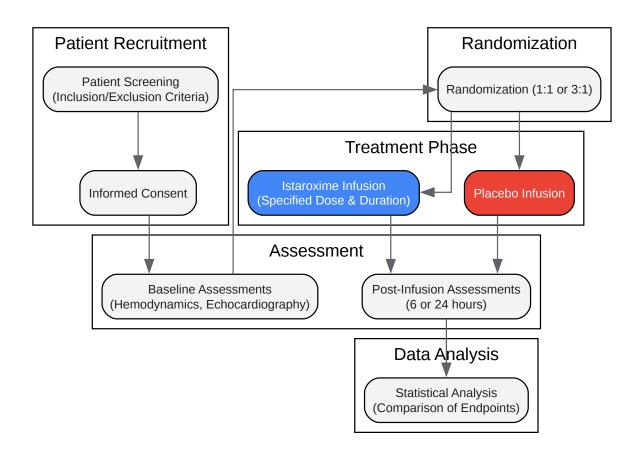


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Caption: Istaroxime's dual mechanism of action.

The experimental workflow in the clinical trials involved a rigorous process of patient screening, randomization, and assessment.





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Caption: Clinical trial experimental workflow.

In conclusion, the available data from randomized, placebo-controlled clinical trials strongly supports the lusitropic effects of Istaroxime. By improving diastolic function, as evidenced by significant changes in PCWP, LVEDV, and E/e' ratio, Istaroxime presents a promising therapeutic option for patients with acute heart failure. Its unique mechanism of action, which also leads to favorable hemodynamic changes without a significant increase in heart rate, distinguishes it from currently available inotropic agents.[3][4] Further research, including larger phase III trials, will be crucial to fully elucidate its long-term clinical benefits and safety profile.

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